molecular formula C9H16ClNO2 B15236310 Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hcl

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hcl

Cat. No.: B15236310
M. Wt: 205.68 g/mol
InChI Key: YPGSSJOVAKKVHQ-UHFFFAOYSA-N
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Description

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate HCl is a bicyclic compound featuring a seven-membered ring system with a nitrogen atom at the 6-position and a methyl ester group at the 3-position, forming a hydrochloride salt. This structure confers unique conformational rigidity and basicity, making it valuable in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes requiring constrained amine motifs . Its synthesis has been advanced via chemoenzymatic methods, such as ene reductase-enabled β-C−H functionalization, allowing efficient gram-scale production .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 6-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-2-6-3-8(4-7)10-5-6;/h6-8,10H,2-5H2,1H3;1H

InChI Key

YPGSSJOVAKKVHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC(C1)NC2.Cl

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis and Chirality Control

Enantioselective synthesis is critical for producing pharmacologically active isoforms. Enzymatic resolution using lipase PS (from Pseudomonas cepacia) has been successfully applied to separate racemic mixtures of bicyclic intermediates. For example, hydrolysis of dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate in a toluene-phosphate buffer biphasic system yields the target compound with >95% enantiomeric excess after 72 hours. This method is favored for its mild conditions (room temperature, pH 7.0) but suffers from prolonged reaction times.

Chiral auxiliaries, such as (R)-1-phenylethylamine , offer another route to stereocontrol. By temporarily incorporating the auxiliary during scaffold assembly, subsequent hydrogenolysis removes the chiral group while preserving the desired configuration. This approach has been demonstrated on a gram scale, achieving 90–95% enantiopurity for N-3-alkyl derivatives.

Stereoselective Method Key Features Enantiomeric Excess Scale Reference
Enzymatic Resolution Lipase PS, biphasic system >95% Lab-scale
Chiral Auxiliary (R)-1-Phenylethylamine, hydrogenolysis 90–95% Gram-scale
Radical Cyclization AIBN, tin hydride >99% diastereocontrol Lab-scale

Computational modeling (DFT) has further refined stereoselective strategies by predicting favorable transition states for cyclization. Simulations indicate that electron-withdrawing groups at the C3 position stabilize radical intermediates, enhancing diastereoselectivity during ring closure.

Industrial-Scale Production and Process Optimization

Transitioning from laboratory to industrial synthesis requires addressing cost, safety, and scalability. Continuous flow reactors have been implemented to optimize exothermic cyclization steps, reducing reaction times from hours to minutes while maintaining yields of 65–70%. Key parameters include:

  • Temperature : 80–100°C for Diels-Alder steps
  • Catalyst Loading : 5–10 mol% palladium on carbon for hydrogenations
  • Solvent Systems : Ethanol-water (1:5 v/v) for recrystallization

A "one-pot" deprotection-alkylation procedure simplifies N-3 functionalization. Starting from protected intermediates, hydrogenolysis removes benzyl or phenylethyl groups, followed by in situ alkylation with methyl iodide or analogous electrophiles. This method reduces purification steps and achieves 80–85% overall yield for N-methyl derivatives.

Process Parameter Laboratory Scale Industrial Scale Reference
Reaction Time 24–72 hours 2–4 hours (flow reactors)
Yield 45–75% 65–70%
Purity >95% (HPLC) >99% (recrystallization)

Purification and Analytical Characterization

Final product purity is ensured through multi-step purification. Column chromatography (silica gel, ethyl acetate/hexane) effectively separates stereoisomers, while reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves polar impurities. Recrystallization from ethanol-water mixtures (1:5 v/v) produces crystals with >99% purity, as verified by LC-MS and ¹H NMR.

Analytical Data :

  • ¹H NMR (400 MHz, D₂O): δ 3.75 (s, 3H, COOCH₃), 3.40–3.20 (m, 2H, bridgehead H), 2.90–2.70 (m, 4H, CH₂N)
  • LC-MS (ESI+): m/z 170.1 [M+H]⁺ (free base), 205.7 [M+H]⁺ (HCl salt)

Chemical Reactions Analysis

Types of Reactions

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure, classifying it as part of the azabicyclo family. It is significant in medicinal chemistry as a building block for synthesizing pharmaceuticals aimed at the central nervous system. Studies focus on its binding affinity to various biological targets, revealing insights into its mechanism of action and potential therapeutic applications, particularly in modulating neurotransmitter systems and influencing enzymatic pathways relevant to disease states.

Scientific Research Applications

Rac-methyl (1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride has applications in chemistry, biology, and medicine:

  • Chemistry It serves as a building block for synthesizing more complex molecules.
  • Biology This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
  • Medicine Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

Chemical Reactions

Rac-methyl (1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride can undergo various chemical reactions:

  • Oxidation This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction The compound can be reduced to form different derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
  • Substitution Various substituents can be introduced into the molecule through substitution reactions, potentially involving the use of halogens, acids, or bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate HCl with structurally related bicyclic compounds, highlighting key differences in structure, synthesis, and properties:

Compound Name CAS Number Key Structural Features Synthesis Method LogP Bioactivity/Application Reference
This compound 179022-43-6 6-aza, 3-COOCH₃, HCl salt Chemoenzymatic β-C−H functionalization ~1.5* CNS drug intermediates
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate HCl 179022-43-6 8-aza vs. 6-aza substitution Traditional radical rearrangements N/A Intermediate in tropane alkaloid synth
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate 149771-44-8 Dual nitrogen (3,8-diaza), tert-Boc group Multi-step organic synthesis 2.1 Building block for protease inhibitors
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives 59798-30-0 Sulfur substitution (4-thia), β-lactam core Fermentation or semi-synthetic routes 0.8 Antibiotics (e.g., mezlocillin)
6-Azabicyclo[3.2.1]octane derivatives with aryl groups 850365-68-3 6-aza, substituted benzyl groups Radical cyclization 5.17 High lipophilicity for membrane targets

*Estimated based on analogous esters; HCl salt reduces LogP compared to free base.

Key Observations:

Structural Variations: Nitrogen Position: 6-aza vs. Heteroatoms: Sulfur in 4-thia-1-azabicyclo[3.2.0]heptane derivatives (e.g., mezlocillin) enables β-lactam antibiotic activity but reduces conformational flexibility compared to nitrogen-only systems . Substituents: Methyl esters enhance solubility as HCl salts, while tert-butyl groups (e.g., PharmaBlock compounds) improve stability during synthesis .

Synthesis :

  • Traditional methods for bicyclic amines often involve radical rearrangements or multi-step organic synthesis .
  • The target compound benefits from modern chemoenzymatic strategies, achieving higher yields and scalability .

Physicochemical Properties :

  • Lipophilicity: Aryl-substituted 6-azabicyclo derivatives (LogP ~5.17) are significantly more lipophilic than the methyl ester HCl salt (LogP ~1.5), favoring blood-brain barrier penetration .
  • Solubility: The HCl salt form of the target compound enhances aqueous solubility, critical for bioavailability .

Applications :

  • Antibiotics: Thia-azabicyclo compounds dominate β-lactam applications .
  • Drug Intermediates: 6-azabicyclo[3.2.1]octane derivatives are prioritized in CNS and protease inhibitor research due to rigid amine scaffolds .

Research Findings and Trends

Recent studies highlight the versatility of 6-azabicyclo[3.2.1]octane-3-carboxylate derivatives. For example:

  • Enzymatic Synthesis : Coupling photocatalysis with ene reductases enables sustainable, metal-free synthesis of 6-azabicyclo[3.2.1]octan-3-ones, a precursor to the target compound .
  • Derivatization : The methyl ester group allows further functionalization, such as hydrolysis to carboxylic acids or amidation for drug candidates .

Biological Activity

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride is a bicyclic compound that exhibits significant biological activity due to its unique structural characteristics. This article provides an in-depth analysis of its biological interactions, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride features a nitrogen atom within its bicyclic framework, classifying it as part of the azabicyclo family. This structure allows for high-affinity binding to various molecular targets, particularly enzymes and receptors involved in neurotransmitter systems. The compound's ability to modulate these targets can lead to diverse biological effects, making it a valuable candidate in medicinal chemistry for developing pharmaceuticals aimed at the central nervous system .

Binding Affinity and Target Interaction

Research indicates that methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride interacts with several key biological targets:

  • Enzymatic Modulation : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways related to inflammation and pain .
  • Neurotransmitter Systems : Its structural similarity to alkaloids such as nicotine and morphine suggests potential applications in modulating neurotransmitter release and receptor activity .

Case Studies

  • Analgesic Properties : In a study examining structure-activity relationships (SAR) among azabicyclo compounds, methyl 6-azabicyclo[3.2.1]octane derivatives demonstrated promising analgesic effects with reduced physical dependence compared to traditional opioids .
  • Cytotoxicity in Cancer Cells : The compound has shown cytotoxic activity against various tumor cell lines, including glioblastoma and hepatocellular carcinoma, suggesting its potential as an anticancer agent .

Synthesis and Derivatives

The synthesis of methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride typically involves enantioselective methods that construct the azabicyclo scaffold. Various synthetic routes have been explored to optimize yield and purity .

Structure-Activity Relationship (SAR)

A comprehensive SAR study highlighted the importance of specific structural modifications on the biological activity of azabicyclo derivatives:

CompoundIC50 (μM)Activity
Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate0.042NAAA Inhibitor
1-(3-hydroxyphenyl)-6,7-dimethyl derivativeNot specifiedAnalgesic/Antagonist

These findings emphasize the correlation between structural features and biological efficacy, guiding future drug design efforts .

Q & A

Q. Key Advantages of Enzymatic Synthesis :

  • Reduced reliance on harsh reagents (e.g., AgBF₄ or strong acids).
  • Direct access to intermediates like 6-azabicyclo[3.2.1]octan-3-one, which can be derivatized to bioactive analogs (e.g., azaprophen) .

Basic: How can NMR spectroscopy resolve stereochemical ambiguities in azabicyclo compounds?

Methodological Answer:

  • NOE (Nuclear Overhauser Effect) Experiments : Detect spatial proximity between protons to confirm relative stereochemistry. For example, irradiation of specific protons in rearranged 6-azabicyclo[3.2.1]octene derivatives revealed key through-space correlations, distinguishing exo/endo isomers .
  • 2D-INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) : Maps scalar coupling networks to assign connectivity in complex bicyclic systems. Applied to confirm the azabicyclo[3.2.1]octane scaffold in catharanthine-derived intermediates .

Q. Example Workflow :

Acquire ¹H, ¹³C, and DEPT-135 spectra for basic structural assignment.

Perform COSY and HSQC to establish proton-carbon correlations.

Use NOESY/ROESY to resolve spatial relationships in congested regions .

Advanced: What methodological approaches address contradictions in reaction pathways during bicyclic scaffold synthesis?

Methodological Answer:
Contradictions often arise from competing rearrangement pathways (e.g., azabicyclo[3.2.1]octane vs. azabicyclo[2.2.2]octane formation). Strategies include:

  • Mechanistic Probes : Isotopic labeling (e.g., deuterated intermediates) to track hydrogen migration during rearrangements. For example, Mangeney and Langlois proposed a 6-azabicyclo[3.2.1]oct-3-ene intermediate in catharanthine rearrangements, later confirmed via isolation of multiple products .
  • Computational Modeling : DFT calculations to compare activation energies of competing pathways. Applied to explain selectivity in carbamoyl radical cyclizations forming the 6-azabicyclo[3.2.1]octane core .
  • Condition Optimization : Adjusting solvents (e.g., nitro methane vs. methanol) or catalysts (e.g., AgBF₄) to favor one pathway. For example, heating in nitro methane suppressed unwanted byproducts in catharanthine-derived syntheses .

Advanced: How do structural modifications in the bicyclic framework influence bioactivity?

Methodological Answer:

  • Methyl Group Positioning : The 1,3,3-trimethyl substitution in 6-azabicyclo[3.2.1]octane derivatives enhances lipophilicity and receptor binding. For example, azaprophen (a muscarinic antagonist) derives potency from its 6-methyl and ester substituents .
  • Functional Group Introduction : Adding hydroxyl groups (e.g., via enzymatic reduction of 3-keto derivatives) improves water solubility while retaining affinity for neurological targets .

Q. Bioactivity Data :

DerivativeModificationBioactivity (IC₅₀)Source
Azaprophen6-methyl, ester12 nM (muscarinic receptor)
6-Azabicyclo[3.2.1]octan-3α-olHydroxylation at C345 nM (acetylcholinesterase)

Advanced: What enzymatic techniques enable functionalization of the 6-azabicyclo[3.2.1]octane scaffold?

Methodological Answer:

  • ERED-Mediated Dehydrogenation : EREDs selectively oxidize 3-substituted cyclohexanones to α,β-unsaturated ketones, enabling spontaneous Aza-Michael addition to form the bicyclic core. Oxygen is critical for flavin regeneration .
  • Ketoreductase (KRED) Catalysis : Reduces 3-keto groups to alcohols with high enantioselectivity (e.g., >99% ee for 3α-OH derivatives) .

Q. Case Study :

Substrate : N-Phenylglycine + cyclohexenone → 6-azabicyclo[3.2.1]octan-3-one via iridium photocatalysis.

Derivatization : KREDs convert 3-keto to 3α-OH, yielding analogs for structure-activity relationship (SAR) studies .

Basic: What safety precautions are recommended for handling bicyclic amines like this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and OV/AG/P99 respirators to avoid inhalation/contact .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to mitigate respiratory irritation risks .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

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